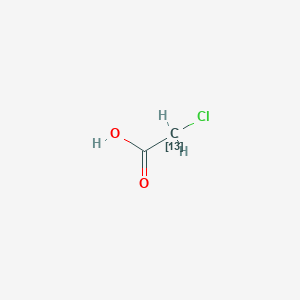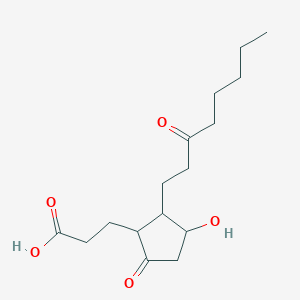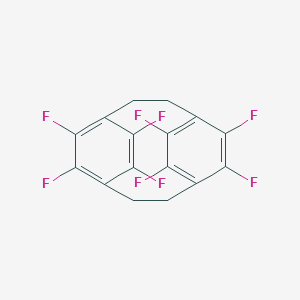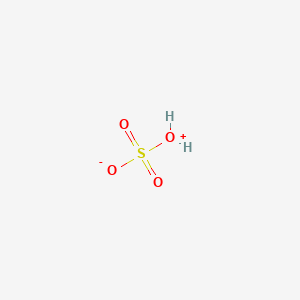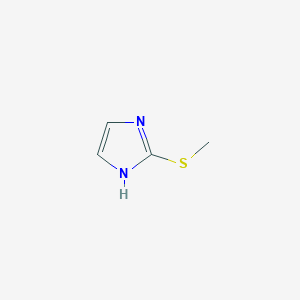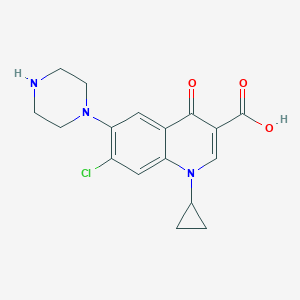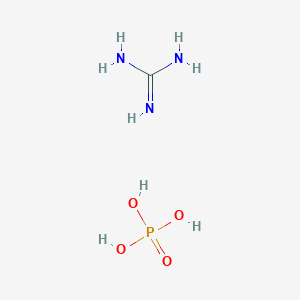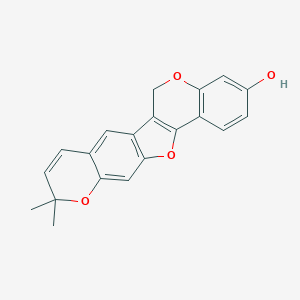
Anhydrotuberosin
Overview
Description
Anhydrotuberosin is a chemical compound with the molecular formula C20H16O4 . It has an average mass of 320.339 Da and a monoisotopic mass of 320.104858 Da .
Synthesis Analysis
The synthesis of Anhydrotuberosin involves reaction conditions with boron tribromide in dichloromethane and acetone at -78 degrees for 0.5 hours . The yield of the reaction is 12 mg .Chemical Reactions Analysis
The analysis of chemical reactions involving Anhydrotuberosin would require specific experimental data. General principles of chemical reaction analysis involve monitoring reactive intermediates, using electroanalytical tools, and understanding the alteration of oxidation states .Physical And Chemical Properties Analysis
Anhydrotuberosin has a molecular formula of C20H16O4 and an average mass of 320.339 Da . Detailed physical and chemical properties would require specific experimental measurements .Scientific Research Applications
I have conducted a search for the scientific research applications of Anhydrotuberosin, but the information available is limited. The compound has been studied for its antioxidant activity and potential antidiabetic properties in extracts from Pueraria tuberosa, which may include Anhydrotuberosin as one of its active phytochemicals .
Safety and Hazards
Mechanism of Action
Target of Action
Anhydrotuberosin, a natural compound isolated from Pueraria tuberosa, primarily targets the inducible nitric oxide synthase (iNOS) protein . iNOS is an enzyme that plays a crucial role in the production of nitric oxide (NO), a molecule involved in various physiological and pathological processes, including inflammation and immune response .
Mode of Action
Anhydrotuberosin interacts with iNOS, significantly inhibiting its expression . This interaction results in a decrease in the production of NO, thereby modulating the inflammatory response . The inhibition of iNOS by Anhydrotuberosin is concentration-dependent .
Biochemical Pathways
The primary biochemical pathway affected by Anhydrotuberosin is the nitric oxide synthase pathway. By inhibiting iNOS, Anhydrotuberosin reduces the production of NO, a key mediator in inflammation and immune response . This action can have downstream effects on various cellular processes, including cell signaling and vascular tone regulation.
Result of Action
The primary molecular effect of Anhydrotuberosin’s action is the inhibition of iNOS expression, leading to a decrease in NO production . On a cellular level, this can result in reduced inflammation and modulation of immune response .
properties
IUPAC Name |
7,7-dimethyl-8,12,20-trioxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),3,5,9,14(19),15,17-octaen-17-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O4/c1-20(2)6-5-11-7-14-15-10-22-17-8-12(21)3-4-13(17)19(15)23-18(14)9-16(11)24-20/h3-9,21H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBQWLWECJXFBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=CC3=C(C=C2O1)OC4=C3COC5=C4C=CC(=C5)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Anhydrotuberosin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Anhydrotuberosin and where is it found?
A1: Anhydrotuberosin is a pterocarpene, a type of natural compound often found in plants. It was isolated from the ethyl acetate extract of Hymenolobium petraeum wood, commonly known as "angelim-pedra". [] This species is known for its use in traditional medicine and for its durable timber. []
Q2: Does Anhydrotuberosin exhibit any biological activity?
A2: Yes, Anhydrotuberosin demonstrated larvicidal activity against Aedes aegypti larvae. In laboratory tests, a concentration of 100 ppm caused 71 ± 8% mortality, while lower concentrations (50 ppm and 10 ppm) resulted in 43 ± 6% and 18 ± 2% mortality, respectively. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





